![molecular formula C16H17ClFN3O B5578926 1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5578926.png)
1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the use of click chemistry approaches, nucleophilic reactions, and condensation reactions. For example, the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone employs a click chemistry approach with specific starting materials, showcasing the intricate steps involved in constructing similar complex molecules (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including single crystal X-ray diffraction (XRD), is critical for confirming the three-dimensional arrangement of atoms within a compound. Studies have utilized XRD and Hirshfeld surface analysis to elucidate the structure and intermolecular interactions of similar compounds, providing insights into the molecular conformations and the effects of substituents on the overall structure (Prasad et al., 2018).
Scientific Research Applications
Molecular Structure and Interaction Analysis
The study of molecular structures and their interactions is fundamental in understanding the properties and potential applications of chemical compounds. For instance, the synthesis and crystallographic analysis of similar compounds provide insights into their conformational stability, intermolecular interactions, and potential as therapeutic agents. The analysis of compounds like "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" involves determining their crystalline structures, which can reveal valuable information about their pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Applications
Compounds with structural similarities to "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" have been investigated for their potential therapeutic applications, particularly in the treatment of various cancers and neurological disorders. The inhibition of specific enzymes or receptor interactions by these compounds can lead to promising therapeutic strategies. For example, Aurora kinase inhibitors have been studied for their potential in cancer therapy due to their role in cell cycle regulation.
Advanced Synthesis Techniques
The synthesis of complex compounds like "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" involves advanced chemical techniques that can enhance their purity, yield, and pharmacological properties. These techniques include click chemistry, which offers a modular approach to the construction of such compounds, enabling the exploration of a vast chemical space for drug discovery.
For further detailed reading and references, the following sources provide comprehensive insights:
- Aurora kinase inhibitor study: ロバート ヘンリー,ジェームズ (2006).
- Analysis on the pharmacokinetics of novel ALK inhibitors: Y. Teffera et al. (2013).
- Structural exploration of 3-piperazine-bisbenzoxaboroles: Agnieszka Adamczyk-Woźniak et al. (2013).
properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c1-10-2-3-12(18)13(14(10)17)16(22)21-8-4-11(5-9-21)15-19-6-7-20-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZQDBGBAKXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2CCC(CC2)C3=NC=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-YL)piperidine |
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